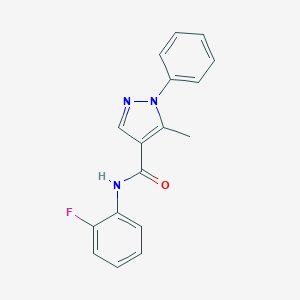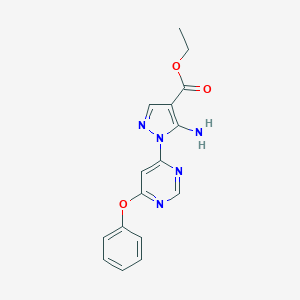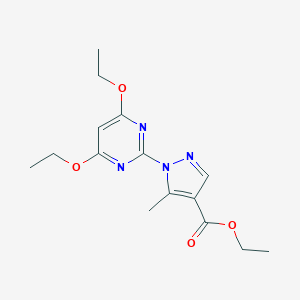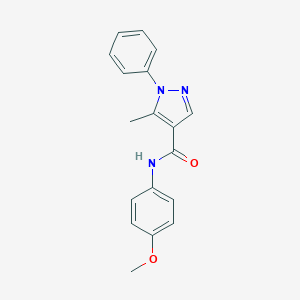![molecular formula C25H18N6OS B287687 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential in drug development. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes such as kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. These effects make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent activity against various targets and its ability to modulate multiple signaling pathways. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. These include:
1. Optimization of the compound to improve its pharmacokinetic properties and reduce potential toxicity.
2. Further studies to identify specific targets and signaling pathways that are modulated by the compound.
3. Development of drugs based on the compound for the treatment of cancer, inflammation, and neurological disorders.
4. Investigation of the potential use of the compound in combination with other drugs for improved efficacy.
5. Studies to identify potential biomarkers for patient selection and monitoring of drug response.
In conclusion, 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a promising compound for drug development due to its potent activity against various targets and its ability to modulate multiple signaling pathways. Further studies are needed to optimize the compound and develop drugs based on it for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves several steps. The starting materials include 1-naphthyloxyacetyl chloride, 2-phenyl-6-(4-methylthiophenyl)pyrimidin-4-amine, and 4-cyanopyrazole. These compounds are then reacted in the presence of a base such as triethylamine to form the desired product.
Applications De Recherche Scientifique
The compound 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been studied for its potential use in drug development. It has been found to have activity against various targets such as kinases and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C25H18N6OS |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
5-amino-3-methylsulfanyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H18N6OS/c1-33-25-19(15-26)23(27)31(30-25)21-14-22(29-24(28-21)17-9-3-2-4-10-17)32-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,27H2,1H3 |
Clé InChI |
AGUQHEBHZIRNFF-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)







